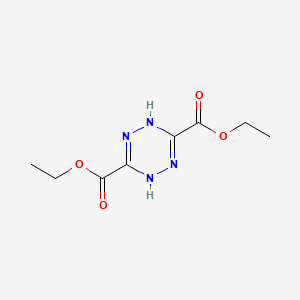
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound belonging to the tetrazine family Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the esterification of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out under controlled temperature conditions to prevent the decomposition of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine derivative.
Reduction: Reduction reactions can convert it back to the dihydro form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrous gases are commonly used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alcohols and amines are typical reagents used for substitution reactions.
Major Products Formed
Oxidation: Tetrazine derivatives.
Reduction: Dihydro-tetrazine derivatives.
Substitution: Various esters and amides depending on the substituents used.
科学研究应用
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has several scientific research applications:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer properties, although initial studies have shown limited efficacy.
Industry: Utilized in the development of optical sensors and materials for detecting oxidative agents.
作用机制
The mechanism of action of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible oxidation and reduction reactions. This property makes it useful in applications such as optical sensing, where it can detect changes in the environment by altering its oxidation state . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive nitrogen atoms .
相似化合物的比较
Similar Compounds
- Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- 1,2,4,5-Tetrazine-3,6-dicarboxylic acid
- 3,6-Diphenyl-1,2,4,5-tetrazine
Uniqueness
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and solubility properties compared to other tetrazine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
属性
CAS 编号 |
444683-52-7 |
|---|---|
分子式 |
C8H12N4O4 |
分子量 |
228.21 g/mol |
IUPAC 名称 |
diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C8H12N4O4/c1-3-15-7(13)5-9-11-6(12-10-5)8(14)16-4-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
ZJCZELZFVPLGRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNC(=NN1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















